methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused to a 4-methylthiazole-5-carboxylate ester moiety. The chromenopyrrole system is substituted with a phenyl group at position 1, while the thiazole ring bears a methyl group and a methyl ester at positions 4 and 5, respectively. The thiazole ring, a common pharmacophore, may enhance bioavailability or target specificity.
Properties
Molecular Formula |
C23H16N2O5S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
methyl 2-(3,9-dioxo-1-phenyl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H16N2O5S/c1-12-20(22(28)29-2)31-23(24-12)25-17(13-8-4-3-5-9-13)16-18(26)14-10-6-7-11-15(14)30-19(16)21(25)27/h3-11,17H,1-2H3 |
InChI Key |
OGZAMDCEQBBWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like toluene, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-{1-[4-(Dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate
Structural Differences :
- Substituent on Chromenopyrrole: The phenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl group in this analog.
- Ester Group : The methyl ester in the target compound is replaced with an ethyl ester.
Implications :
Molecular Weight :
- The ethyl ester analog has a higher molecular weight (~465 g/mol) compared to the target compound (~437 g/mol, estimated).
| Feature | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Chromenopyrrole Substituent | 1-Phenyl | 4-(Dimethylamino)phenyl |
| Thiazole Substituent | 4-Methyl, 5-carboxylate (methyl) | 4-Methyl, 5-carboxylate (ethyl) |
| Molecular Weight | ~437 g/mol | ~465 g/mol |
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Structural Differences :
- Core Structure: The chromenopyrrole system is replaced with a dihydropyrrolo[3,4-c]pyrazolone scaffold.
- Substituents : A 2-hydroxyphenyl group replaces the phenyl group, and a pyrazolone ring is present instead of a thiazole.
Implications :
- The 2-hydroxyphenyl group enables hydrogen bonding, which the target compound’s phenyl group cannot, possibly improving solubility or target binding.
Analytical Challenges :
| Feature | Target Compound | Pyrrolopyrazolone Analog |
|---|---|---|
| Core Structure | Chromeno[2,3-c]pyrrole-3,9-dione | Dihydropyrrolo[3,4-c]pyrazolone |
| Key Substituents | 1-Phenyl, thiazole ester | 2-Hydroxyphenyl, pyrazolone |
| Hydrogen Bonding Capacity | Limited | High (via -OH group) |
Pyrazole-Based Pesticides (e.g., Fipronil, Ethiprole)
Structural Differences :
Key Research Findings and Hypotheses
Solubility-Bioavailability Trade-off : The ethyl ester analog’s higher lipophilicity may improve cell penetration but reduce solubility, necessitating formulation adjustments.
Hydrogen Bonding vs. Aromaticity : The pyrrolopyrazolone analog’s 2-hydroxyphenyl group could improve solubility but reduce aromatic stacking compared to the target compound.
Biological Activity
Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features multiple functional groups that may contribute to various biological activities. This article reviews the current understanding of its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C25H20N2O5S and a molecular weight of approximately 488.5 g/mol. Its structure includes chromeno, pyrrol, thiazole, and carboxylate moieties, which are known for their diverse biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C25H20N2O5S |
| Molecular Weight | 488.5 g/mol |
| Key Functional Groups | Chromeno, Pyrrol, Thiazole, Carboxylate |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Its structural diversity may allow it to interact with specific molecular targets such as enzymes or receptors involved in microbial growth pathways.
In related compounds, pyrrole derivatives have shown significant antibacterial activity against various strains of bacteria. For instance, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus . This indicates that similar derivatives could potentially exhibit comparable or enhanced activity.
Anticancer Potential
The compound's potential in anticancer therapy is also under investigation. The chromeno and thiazole components are known for their roles in various anticancer mechanisms. For example, compounds featuring chromeno structures have been reported to act as glucokinase activators and exhibit cytotoxic effects on cancer cells .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of the compound to evaluate their biological activities systematically. For example, studies have explored various synthetic routes involving catalysts and specific solvents to optimize yield and purity. These efforts aim to develop libraries of compounds that can be screened for biological efficacy.
Comparative Studies
A comparative analysis with other biologically active compounds reveals that this compound may have unique advantages due to its structural complexity. Similar compounds have shown varying degrees of activity against pathogens and cancer cell lines; thus, further exploration into this compound's specific activities is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
